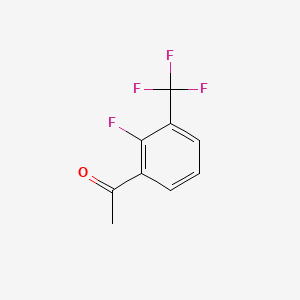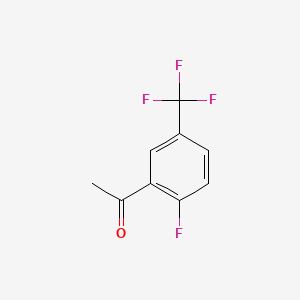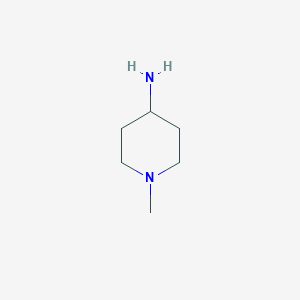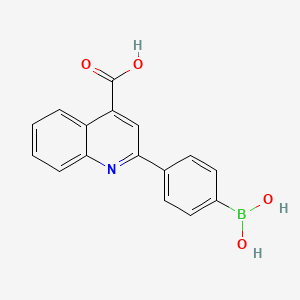
2-(4-boronophenyl)quinoline-4-carboxylic Acid
Descripción general
Descripción
2-(4-Boronophenyl)quinoline-4-carboxylic acid, also known as BPAQ, is a synthetic molecule that has recently become of interest due to its potential applications in scientific research. BPAQ is a small molecule that is composed of a quinoline ring with a boron atom attached to the 4-position of the ring and a carboxylic acid group at the 4-position of the ring. BPAQ has been found to possess a wide range of biochemical and physiological effects, making it an attractive molecule for research.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Sugar and Dopamine Detection
- Recognition of D-Ribose : The compound and its derivatives have been explored for their potential in chemical biology and clinical diagnostics as fluorescent sensors. Specifically, diboronic acid compounds synthesized using this chemical as the building block exhibited aggregation-induced emission, making them effective in selectively recognizing d-ribose, which is significant for diagnosing metabolic disorders (Fang et al., 2020). This ability stems from their interaction with carbohydrates, leading to fluorescence quenching upon binding, with d-ribose causing the strongest quenching among tested carbohydrates.
- Dopamine Detection : Another set of bis-boronic acid compounds based on the compound demonstrated high selectivity and binding affinity for dopamine, an important neurotransmitter related to Parkinson's disease and other mental disorders. These compounds outperformed previous boronic acid-based probes in binding dopamine, presenting a promising approach for monitoring dopamine levels in biological samples (Wang et al., 2018).
Material Science and Synthetic Applications
- Catalysis and Synthesis : The compound's derivatives have facilitated advancements in catalysis, such as palladium-catalyzed Suzuki coupling reactions. These reactions are pivotal for creating complex organic molecules, showcasing the compound's versatility and its derivatives in synthetic organic chemistry (Li et al., 2011).
- Antimicrobial Activity : Various quinoline-4-carboxylic acid derivatives, including those related to the compound in discussion, have demonstrated antimicrobial properties. Such derivatives have been tested against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents (Kumar & Kumar, 2021).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(4-Boronophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. Research has shown that this compound exhibits remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . The interaction between this compound and these enzymes is primarily based on the binding affinity of the boron atom to the active sites of the enzymes, leading to the inhibition of their catalytic activity. This inhibition can be attributed to the formation of a stable complex between the boron atom and the enzyme’s active site, which prevents the enzyme from interacting with its natural substrates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boron atom to the active sites of target enzymes, leading to their inhibition . This binding interaction is facilitated by the unique structural properties of the compound, which allow it to form stable complexes with the enzymes. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and can be stored at temperatures between 2-8°C . Prolonged exposure to light and air can lead to the degradation of the compound, resulting in a decrease in its inhibitory activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that there is a threshold effect, where low doses of the compound exhibit minimal biological activity, while higher doses result in significant inhibition of target enzymes and modulation of cellular processes . At very high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in metabolic processes, such as alkaline phosphatases . This inhibition can lead to changes in metabolite levels and alterations in metabolic pathways, ultimately affecting cellular metabolism. Additionally, the compound’s interaction with cofactors, such as magnesium ions, can further modulate its biochemical activity and influence metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules, which can affect its bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target enzymes and regulatory proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its ability to modulate gene expression, enzyme activity, and other cellular processes, ultimately determining its overall biological effects.
Propiedades
IUPAC Name |
2-(4-boronophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BNO4/c19-16(20)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)17(21)22/h1-9,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXLXJUIBYXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370231 | |
| Record name | 2-(4-boronophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-17-9 | |
| Record name | 2-(4-Boronophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373384-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-boronophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



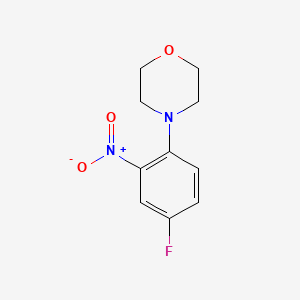
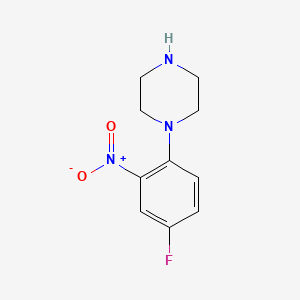





![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)

